molecular formula C23H17NO3S B486259 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate CAS No. 676154-51-1

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B486259
CAS No.: 676154-51-1
M. Wt: 387.5g/mol
InChI Key: GKLABBKKKVMGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a thiophene ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-acetylthiophene with a quinoline derivative in the presence of a base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiophene ring may interact with various enzymes, altering their activity. These interactions can lead to a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(thiophen-2-yl)ethyl 3-methylquinoline-4-carboxylate
  • 2-Oxo-2-(thiophen-2-yl)ethyl 2-phenylquinoline-4-carboxylate
  • 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylpyridine-4-carboxylate

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate is unique due to the specific combination of functional groups and the structural arrangement of the quinoline, thiophene, and carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 3-methyl-2-phenylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3S/c1-15-21(23(26)27-14-19(25)20-12-7-13-28-20)17-10-5-6-11-18(17)24-22(15)16-8-3-2-4-9-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLABBKKKVMGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.